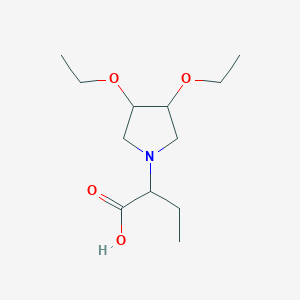
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
説明
The compound is a derivative of butanoic acid, which is a short-chain fatty acid . It contains a pyrrolidine ring, which is a common structure in many natural compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic chemistry reactions . For instance, butyric acid derivatives can be produced using engineered bacteria .Molecular Structure Analysis
The molecular structure of this compound would likely include a butanoic acid backbone with a pyrrolidine ring attached . The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for carboxylic acids and pyrrolidines . For example, the carboxylic acid group could react with bases or alcohols, and the pyrrolidine ring could undergo various ring-opening reactions .Physical And Chemical Properties Analysis
Based on its structure, the compound is likely to be a solid at room temperature . It would have a certain melting point, solubility, and other physical and chemical properties typical for organic compounds .科学的研究の応用
Synthesis and Therapeutic Agent Development
- The compound and its analogs have been utilized in the synthesis of integrin inhibitors, specifically targeting the αvβ6 integrin. These inhibitors are of interest for the treatment of idiopathic pulmonary fibrosis, highlighting the compound's role in the development of inhaled therapeutic agents (Procopiou et al., 2018). This research exemplifies the application of diastereoselective synthesis techniques in creating compounds with high affinity and selectivity for specific integrins.
Material Synthesis and Chemical Properties
- In another domain, these compounds have been pivotal in synthesizing materials with unique properties. For instance, the study of polymorphic mixtures of MPPO, a serotonin receptor blocker with different forms, A and B, has utilized similar compounds for crystallization studies. This research has provided insights into the seeding effect and polymorphic mixtures' compositions, showcasing the role of such compounds in understanding material science and pharmaceutical formulations (Nakata et al., 2009).
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties, have been another significant area of research. These compounds, derived from reactions involving 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, demonstrate the potential of such chemical frameworks in developing new therapeutic agents (Sayed et al., 2003).
Environmental Applications
- Furthermore, the adsorptive properties of polymers derived from these compounds, such as poly(1-methylpyrrol-2-ylsquaraine) (PMPS) particles, have been explored for removing endocrine-disrupting chemicals from water. This research indicates the environmental applications of such compounds, offering alternatives to conventional adsorbents in water treatment technologies (Ifelebuegu et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVZOSTSQKEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



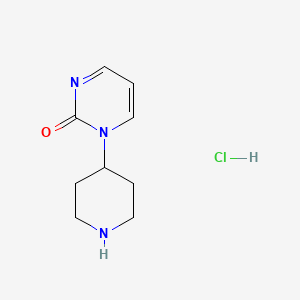

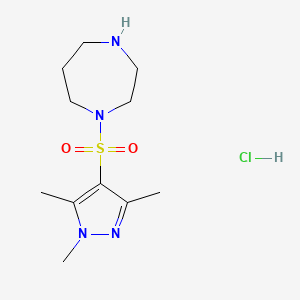
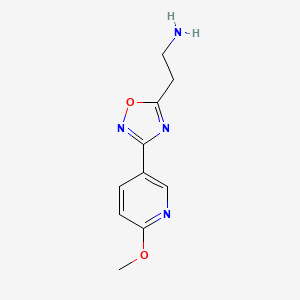
![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)
![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)
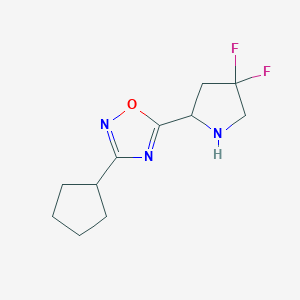
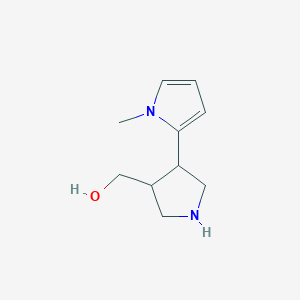

![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)

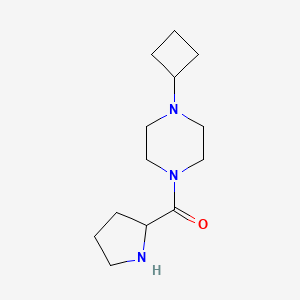
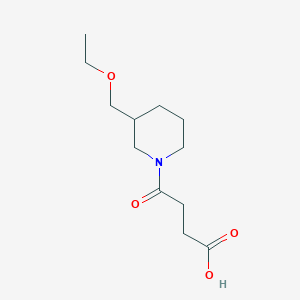
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)